N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-7-10-8(12-11-7)13-16(14,15)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSLOOXCPRTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548989 | |
| Record name | N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104667-72-3 | |
| Record name | N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Methyl N′-Cyano-N-(benzenesulfonyl)carbamimidothioate
Reagents :
-
Benzenesulfonamide (1.0 equiv)
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Dimethyl N-cyanoiminodithiocarbonate (1.2 equiv)
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Anhydrous potassium carbonate (2.0 equiv)
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Acetone (reflux solvent)
Procedure :
Benzenesulfonamide is dissolved in anhydrous acetone under nitrogen atmosphere. Dimethyl N-cyanoiminodithiocarbonate and K₂CO₃ are added sequentially, and the mixture is refluxed for 6–8 hours. The intermediate, methyl N′-cyano-N-(benzenesulfonyl)carbamimidothioate, precipitates upon cooling and is isolated via filtration.
Key Observations :
Step 2: Cyclization to Form the 1,2,4-Triazole Core
Reagents :
-
Methyl N′-cyano-N-(benzenesulfonyl)carbamimidothioate (1.0 equiv)
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Hydrazine hydrate (99%, 5.0 equiv)
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Ethanol or acetonitrile (reflux solvent)
Procedure :
The carbamimidothioate intermediate is suspended in ethanol, and hydrazine hydrate is added dropwise. The reaction is refluxed for 7–16 hours, during which the thiourea moiety undergoes cyclization to form the 1,2,4-triazole ring. The product is isolated by acidification to pH 6 with dilute HCl, followed by filtration and washing with cold water.
Key Observations :
-
Purity : >95% (by ¹H-NMR).
-
Byproducts : Residual hydrazine derivatives, removed via recrystallization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 56 | 8 | 70 |
| Ethanol | 78 | 12 | 66 |
| Acetonitrile | 82 | 10 | 58 |
Ethanol balances reactivity and solubility, minimizing side reactions compared to polar aprotic solvents.
Role of Base in Intermediate Formation
Potassium carbonate outperforms sodium carbonate due to enhanced nucleophilicity of the sulfonamide nitrogen, accelerating carbamimidothioate formation.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H-NMR (DMSO-d₆) :
-
¹³C-NMR :
Mechanistic Insights
The reaction proceeds via a thiourea intermediate, where hydrazine mediates cyclization through nucleophilic attack at the cyano group, followed by intramolecular dehydration (Figure 1). Computational studies suggest that electron-donating groups on the sulfonamide enhance reaction rates by stabilizing transition states.
Challenges and Industrial Scalability
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Purification : Acid-base workup remains the most cost-effective method for large-scale production.
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Yield Limitations : Steric bulk on the sulfonamide aryl group reduces accessibility of the reaction site.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sulfonyl chlorides, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide involves various chemical pathways that have been optimized for yield and purity. Recent studies have demonstrated multiple synthetic routes utilizing starting materials such as succinic anhydride and aminoguanidine. These methods have been characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm the structure and tautomerism of the synthesized compounds .
This compound exhibits a range of biological activities that make it a candidate for drug development:
Anticancer Activity:
Recent studies have shown that derivatives of this compound can inhibit tumor-associated carbonic anhydrase isoforms, which are implicated in cancer progression. The inhibition of these enzymes is significant for developing anticancer therapies .
Antimicrobial Properties:
The compound has demonstrated potent antimicrobial activity against various pathogens. Its derivatives have been tested for their efficacy against bacteria and fungi, showcasing broad-spectrum antimicrobial properties .
Anti-inflammatory Effects:
Research indicates that this compound can serve as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This makes it a potential candidate for treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound in various fields:
Potential Therapeutic Uses
Given its diverse biological activities, this compound has potential therapeutic applications in:
- Cancer Treatment: Targeting carbonic anhydrase isoforms to inhibit tumor growth.
- Infectious Diseases: Developing new antibiotics based on its antimicrobial properties.
- Inflammatory Disorders: Formulating anti-inflammatory drugs that target COX enzymes.
Mechanism of Action
The mechanism of action of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Bioactivity
The biological activity of sulfonamide-triazole hybrids is highly dependent on substituents attached to the triazole ring, benzene ring, or sulfonamide group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Structural Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Chloro (-Cl) or nitro (-NO₂) substituents on the benzene ring enhance cytotoxicity by increasing electrophilicity and binding affinity to target enzymes like CA . Amino Group at C5: The -NH₂ group in the parent compound facilitates hydrogen bonding with active sites of CA isoforms, critical for inhibition . Hybrid Scaffolds: Compounds combining triazole with indole or isoxazole (e.g., ) show improved anticancer activity due to multi-target interactions .
Synthesis Efficiency : Derivatives synthesized via one-step procedures (e.g., ) exhibit higher purity and yield compared to multi-step routes (e.g., ), which often require harsh conditions and result in lower scalability .
Biological Activity
N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that merges a triazole ring with a benzenesulfonamide moiety, endowing it with significant biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 239.25 g/mol. The triazole ring is known for its ability to interact with various biological targets, while the sulfonamide group contributes to its pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of lanosterol 14α-demethylase , an enzyme crucial in the ergosterol biosynthesis pathway. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity against pathogens like Candida albicans and Rhizopus oryzae .
Antifungal Activity
Research indicates that this compound exhibits potent antifungal properties. It has shown effectiveness against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Rhizopus oryzae | 1.0 µg/mL |
These results suggest its potential as a therapeutic agent in treating fungal infections .
Antimicrobial Activity
In addition to antifungal effects, this compound has demonstrated antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
These findings indicate its broad-spectrum potential in combating bacterial infections .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of related benzenesulfonamide derivatives on cancer cell lines. For instance, compounds bearing similar structures have shown significant inhibition of human malignant melanoma cell lines (A375) using MTT assays .
Case Studies and Research Findings
- Antifungal Efficacy : A study focused on the antifungal activity of this compound highlighted its effectiveness against Candida albicans, where it inhibited fungal growth by disrupting ergosterol synthesis .
- Antimicrobial Properties : Another research evaluated various benzenesulfonamide derivatives for their antimicrobial properties. The study found that derivatives similar to this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
- In Vivo Studies : In vivo studies using isolated rat heart models demonstrated that certain derivatives can modulate perfusion pressure and coronary resistance, suggesting cardiovascular implications .
Q & A
Q. Basic Methodology :
- X-ray diffraction : Single-crystal X-ray analysis with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and hydrogen-bonding networks .
- Key Parameters : High-resolution data (≤1.0 Å) and R-factors (e.g., R = 0.049 in related sulfonamides) ensure accuracy .
Q. Advanced Challenges :
- Twinning/Disorder : Address using SHELXL’s TWIN/BASF commands for twinned data or refine disordered moieties with restraints .
- Hydrogen Bonding : Analyze motifs like S(6) rings (O–H⋯N) and π–π interactions (3.79 Å spacing in benzene rings) to correlate structure with stability .
How do substituents on the triazole ring influence antiproliferative activity?
Q. Basic SAR Framework :
- Core Finding : Substituents at the sulfur atom (e.g., 1-naphthyl vs. 3-CF3Ph) significantly alter activity. For example, 1-naphthyl enhances potency against leukemia HL-60 cells compared to phenyl derivatives .
- Screening : Test analogs against cancer cell lines (e.g., NCI-H522, MOLT-4) using viability assays (MTT/XTT) .
Q. Advanced Data Contradictions :
- Unexpected Inactivity : If replacing R1=Ph with R1=4-CF3Ph reduces activity, validate purity (HPLC ≥98%) and confirm cellular uptake via LC-MS .
- Statistical Models : Use multivariate analysis to decouple electronic (e.g., Hammett σ) vs. steric effects of substituents .
How to resolve discrepancies in biological activity data across studies?
Q. Methodology :
- Reproducibility Checks : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (DMSO stock concentration ≤0.1%) .
- Counter-Screens : Rule off-target effects via kinase profiling or transcriptomic analysis .
- Meta-Analysis : Compare datasets using tools like PubChem BioActivity Data to identify outliers .
What crystallographic software is recommended for refining complex hydrogen-bonding networks?
Q. Advanced Workflow :
- SHELX Suite : Use SHELXL for high-resolution refinement and SHELXPRO to generate .ins/.res files. For twinned data, apply TWIN/BASF scaling .
- Validation : Check geometry with PLATON/ADDSYM and visualize hydrogen bonds (e.g., R22(8) motifs) using Mercury .
What safety protocols are critical for handling this compound?
Q. Basic Guidelines :
Q. Advanced Risks :
- Reactivity : Sulfonamides may release SO2 under strong acidic conditions; monitor pH during reactions .
How to design experiments to assess solubility for in vitro assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
